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# Application Notes and Protocols for (Rac)-Tivantinib in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

(Rac)-Tivantinib (also known as ARQ 197) is a potent, orally bioavailable small molecule that has been extensively investigated as an anti-cancer agent. Initially characterized as a selective, non-ATP competitive inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase, subsequent research has revealed a dual mechanism of action involving the disruption of microtubule polymerization.[1][2][3] The c-MET signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, migration, and invasion.[2][4] Tivantinib's ability to target both c-MET and microtubules makes it a subject of significant interest in drug discovery and development.

These application notes provide a comprehensive overview of the use of **(Rac)-Tivantinib** in high-throughput screening (HTS) assays. Detailed protocols for both biochemical and cell-based assays are provided to enable researchers to effectively screen for and characterize inhibitors of c-MET and microtubule dynamics.

### **Mechanism of Action**

Tivantinib exhibits a dual mechanism of action:

• c-MET Inhibition: Tivantinib is a non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[3] It binds to the dephosphorylated, inactive conformation of the kinase domain,



preventing its activation and subsequent downstream signaling.[3] The inhibition of c-MET leads to the downregulation of key signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, ultimately resulting in reduced cell proliferation and survival.[3]

Microtubule Disruption: Tivantinib also functions as a microtubule-disrupting agent.[1][2] It inhibits tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis.
[1][2] This activity is independent of its c-MET inhibitory function and contributes to its overall cytotoxic effects.

## **Data Presentation**

The following tables summarize the in vitro activity of **(Rac)-Tivantinib** against its primary target, c-MET, and its anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical Activity of (Rac)-Tivantinib

Target	Assay Type	Parameter	Value	Reference
c-MET	Kinase Assay	K_i_	355 nM	[3]

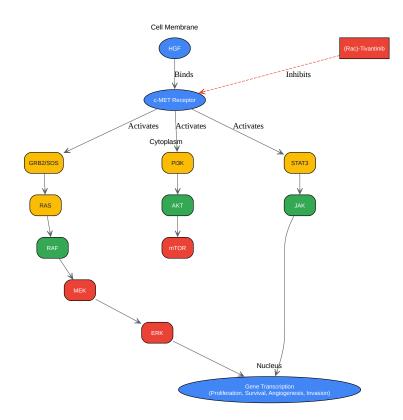
Table 2: Anti-proliferative Activity of (Rac)-Tivantinib in Cancer Cell Lines



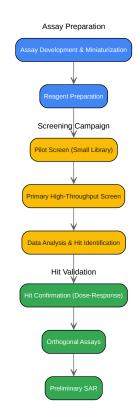
Cell Line	Cancer Type	c-MET Status	IC_50_ (μM)	Reference
EBC-1	Non-Small Cell Lung Cancer	MET Amplified (High)	~1	[5][6]
H1993	Non-Small Cell Lung Cancer	MET Amplified (High)	~1	[5][6]
MKN-45	Gastric Cancer	MET Amplified (High)	~0.5	[1]
SNU-5	Gastric Cancer	MET Amplified (High)	~0.5	[1]
A549	Non-Small Cell Lung Cancer	MET Low	~1	[5]
H460	Non-Small Cell Lung Cancer	MET Low	~1	[1]
HCC827	Non-Small Cell Lung Cancer	MET Low	~1	[5]
PC9	Non-Small Cell Lung Cancer	MET Low	~1	[5]

## **Signaling and Experimental Workflow Diagrams**









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